1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine
Overview
Description
1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a piperazine ring.
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a piperazine derivative is formed by reacting a secondary amine with formaldehyde and a phenyl-substituted amine . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and yield.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms and the formation of simpler piperazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound has a similar structure but lacks the chlorophenyl group, which may result in different biological activities.
1-(3-Chlorophenyl)piperazine: This compound lacks the bromophenyl group, which can also lead to variations in its chemical and biological properties.
1-(4-Chlorophenyl)piperazine: Similar to the previous compound but with the chlorine atom in a different position, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-17-7-2-1-4-14(17)13-20-8-10-21(11-9-20)16-6-3-5-15(19)12-16/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMDOCCRYEJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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